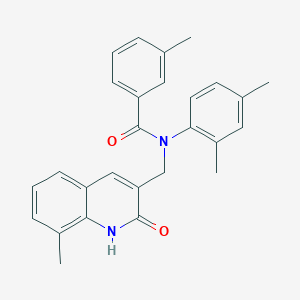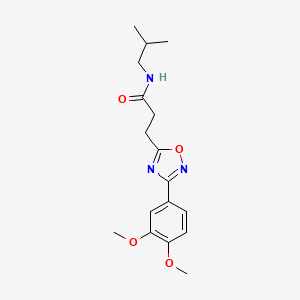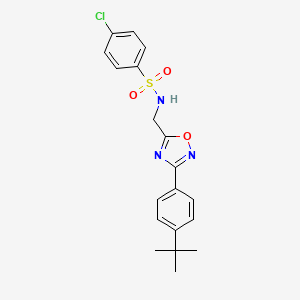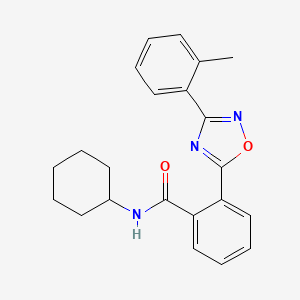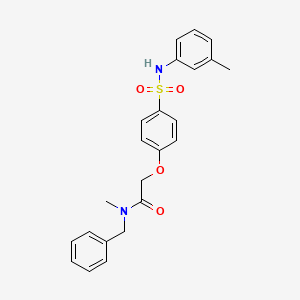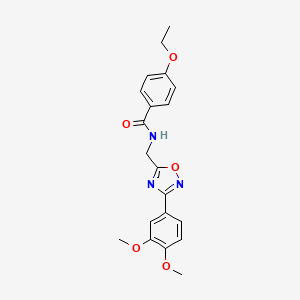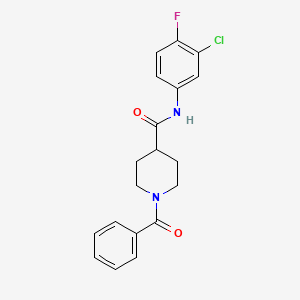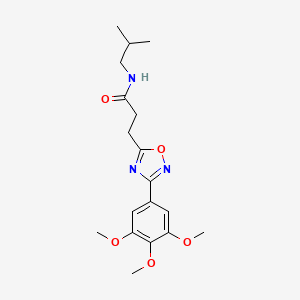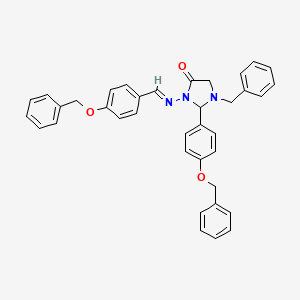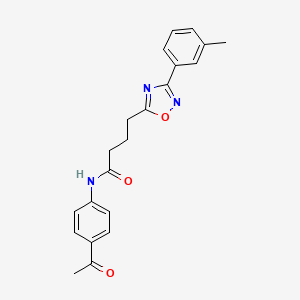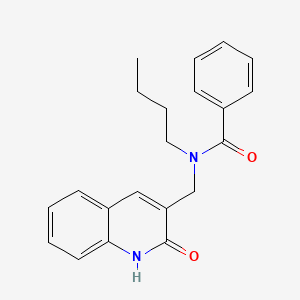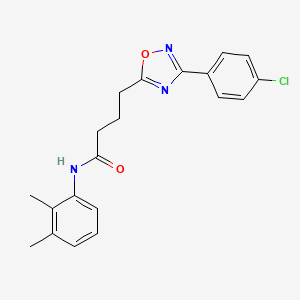
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide, also known as CDMB, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide is not fully understood, but it is believed to act through various pathways. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to changes in gene expression, which can affect various cellular processes. This compound has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Inhibition of PKC can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the accumulation of amyloid-beta peptides in Alzheimer's disease, and possess anticonvulsant activity. Additionally, this compound has been reported to inhibit the activity of HDACs and PKC, which can affect various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide in lab experiments is its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, making it a valuable tool for researchers. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and epilepsy. Another direction is to explore its mechanism of action and identify additional pathways that it may affect. Additionally, future research can focus on improving the solubility of this compound to make it more versatile in lab experiments. Overall, this compound has shown significant potential in scientific research and holds promise for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 2,3-dimethylphenylamine and butanoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethylphenyl)butanamide has been extensively used in scientific research for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. This compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are known to cause neurodegeneration. Additionally, this compound has been reported to possess anticonvulsant activity, making it a potential treatment option for epilepsy.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-5-3-6-17(14(13)2)22-18(25)7-4-8-19-23-20(24-26-19)15-9-11-16(21)12-10-15/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPNWLITYGBTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


